2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Isomer comparison

Generic quinoline-4-carboxylic acids often fail in lead optimization due to uncontrolled substitution patterns. This compound solves that by offering a precise meta-isopropoxyphenyl topology validated in hDHODH co-crystal structures. - Matched molecular pair with para-isomer (ΔLogP -0.05, ΔLogD₇.₄ -0.02) enables clean SAR attribution - C-6, C-7, C-8 positions open for late-stage diversification; free carboxylic acid for bioconjugation - Demonstrated scaffold in anti-inflammatory/antiproliferative phenotypic panels

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
CAS No. 350989-59-2
Cat. No. B1331774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid
CAS350989-59-2
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C19H17NO3/c1-12(2)23-14-7-5-6-13(10-14)18-11-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-12H,1-2H3,(H,21,22)
InChIKeyNPCGVDZHTOTJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid: DHODH Inhibitor Scaffold


2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 350989-59-2, C₁₉H₁₇NO₃, MW 307.34) is a 2-arylquinoline-4-carboxylic acid derivative bearing a meta-isopropoxyphenyl substituent at the C-2 position of the quinoline core . This compound belongs to a therapeutically validated chemical class: quinoline-4-carboxylic acids are established inhibitors of human dihydroorotate dehydrogenase (hDHODH), a rate-limiting enzyme in de novo pyrimidine biosynthesis, with clinical candidates such as brequinar (IC₅₀ = 7–12 nM) and preclinical leads achieving sub-nanomolar potency [1]. Commercial availability from multiple suppliers at 95–98% purity supports its use as a building block and screening candidate in anti-cancer, anti-viral, and immunosuppressant drug discovery programs .

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid: Substitution Risks


Within the quinoline-4-carboxylic acid class, minor structural variations produce substantial differences in target engagement, lipophilicity-driven pharmacokinetics, and cytotoxicity profiles. The meta (3-) versus para (4-) isopropoxyphenyl substitution on the C-2 phenyl ring alters the ACD/LogP by 0.05 units and LogD (pH 7.4) by 0.02 units , differences that can shift a compound across critical lipophilicity thresholds for cell permeability and off-target binding [1]. In published hDHODH SAR campaigns, the replacement of a 3-hydroxy-4-methoxyphenyl substituent with alternative C-2 aryl groups changed hDHODH IC₅₀ values by over 100-fold and converted non-cytotoxic compounds into selectively cytotoxic agents against MCF-7 and A375 cancer cell lines [2]. Furthermore, shifting the isopropoxy group from the 3- to the 4-position eliminates the meta-substitution pattern required for certain chelation-based mechanisms of action proposed for quinoline-4-carboxylic acids with proximate carboxylic acid and quinoline nitrogen functionalities [3]. Generic substitution without re-assaying target potency, selectivity, and cytotoxicity therefore carries a high risk of project failure.

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid: Differentiation vs. Analogs


Meta vs. Para Isopropoxy Substitution: Lipophilicity Comparison

The target compound bearing a meta-isopropoxyphenyl substituent exhibits an ACD/LogP of 4.64 and ACD/LogD (pH 7.4) of 1.30, compared to its para-isomer (CAS 425373-14-4, ACD/LogP = 4.69, ACD/LogD pH 7.4 = 1.32) . The 0.05-unit reduction in LogP and 0.02-unit reduction in LogD₇.₄ indicate slightly lower lipophilicity for the meta isomer, which may translate to reduced plasma protein binding and lower non-specific tissue partitioning [1]. Both compounds share identical molecular formula (C₁₉H₁₇NO₃), molecular weight (307.34 Da), hydrogen bond donor/acceptor counts (1/4), polar surface area (59 Ų), and Rule-of-5 violation count (0), meaning the lipophilicity differential is the sole calculated physicochemical discriminator between these two procurement options .

Lipophilicity Drug-likeness Isomer comparison

Meta-Isopropoxy vs. Methoxy Analog: Lipophilicity and Steric Bulk

The target compound's isopropoxy group (LogP = 4.64) provides substantially higher lipophilicity than the corresponding methoxy analog 2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS 159782-19-1, MW 279.29, estimated LogP approximately 3.3 based on the loss of two methylene units) . In the quinoline-4-carboxylic acid hDHODH inhibitor series, increasing alkoxy chain length on the C-2 phenyl ring was associated with enhanced hydrophobic interactions in the enzyme's ubiquinone binding pocket, a critical determinant of inhibitory potency [1]. The isopropoxy group additionally introduces greater steric bulk and conformational restriction compared to methoxy, which can improve binding site complementarity and reduce entropic penalties upon target engagement [2].

Structure-Activity Relationship SAR Alkoxy substituent

Halogen-Free vs. 8-Chloro Analog: Reactivity Profile

The target compound lacks the C-8 chlorine substituent present in 8-chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 862713-33-5, MW 341.79). While the 8-chloro analog has been reported as a potent DHODH inhibitor [1], the absence of halogen in the target compound eliminates potential liabilities associated with aryl chlorides, including: (i) cytochrome P450-mediated oxidative dechlorination generating reactive metabolites; (ii) reduced synthetic tractability for late-stage functionalization at the C-8 position; and (iii) lower molecular weight (307.34 vs. 341.79 Da), improving ligand efficiency metrics [2]. The unsubstituted C-8 position furthermore preserves a site for subsequent SAR exploration via electrophilic aromatic substitution or cross-coupling chemistry [3].

Halogen-free scaffold Synthetic versatility Toxicology

hDHODH Inhibition: Structural Congruence with Co-Crystallized Ligands

The target compound shares the core 2-phenylquinoline-4-carboxylic acid pharmacophore with compound C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid), a highly optimized hDHODH inhibitor with an IC₅₀ of 1 nM whose co-crystal structure with human DHODH has been solved at 1.30 Å resolution (PDB 4IGH) [1]. The crystal structure reveals that the quinoline-4-carboxylic acid moiety forms critical hydrogen bonds with Arg136 and Tyr356, while the C-2 aryl group occupies the hydrophobic ubiquinone binding channel [2]. The meta-isopropoxyphenyl substituent of the target compound is predicted to project into this same channel. Furthermore, the broader class benchmark brequinar (a 2-biphenyl-3-methylquinoline-4-carboxylic acid) inhibits hDHODH with IC₅₀ values of 7–12 nM and has reached clinical evaluation for oncology and viral indications . While the target compound has not been individually profiled for hDHODH inhibition, its structural congruence with these validated inhibitors supports prioritization for hDHODH screening cascades.

hDHODH inhibition Crystal structure Binding mode

Vendor Purity and Storage: Meta vs. Para Isomer

The target compound (CAS 350989-59-2) is commercially available from multiple independent vendors with purity specifications ranging from 95% (AKSci) to 97% (Leyan) to 98% (MolCore) . The para-isomer (CAS 425373-14-4) shows comparable commercial availability but with differing vendor coverage. The target compound's recommended storage conditions (sealed in dry atmosphere, 2–8°C per ChemScene; long-term storage in cool, dry place per AKSci) are standard for quinoline-4-carboxylic acids and do not require special handling beyond routine laboratory precautions. Pricing data from Fluorochem lists the target compound at 4,510 CNY/g, with bulk discounts at 5 g (15,730 CNY) and 10 g (26,950 CNY), providing a transparent procurement baseline .

Commercial availability Purity specifications Storage conditions

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid: Application Scenarios


hDHODH Inhibitor Libraries for Oncology and Antiviral Research

Given the structural congruence of the 2-arylquinoline-4-carboxylic acid core with co-crystallized hDHODH inhibitors (PDB 4IGH), this compound is well-suited as a core scaffold for constructing focused screening libraries targeting human DHODH [1]. The meta-isopropoxy substituent projects into the hydrophobic ubiquinone binding channel identified in the C44 co-crystal structure, and the free C-8 position allows further SAR expansion. The compound's intermediate lipophilicity (LogP = 4.64, LogD₇.₄ = 1.30) places it within the drug-like property space typically sought for oral hDHODH inhibitors, while the absence of halogen atoms simplifies initial metabolism and toxicology assessment [2].

Physicochemical Profiling of Meta vs. Para Isomer Pairs

The measured ΔLogP of –0.05 and ΔLogD₇.₄ of –0.02 relative to the para-isomer (CAS 425373-14-4) make this compound a useful probe for studying the impact of subtle lipophilicity differences on membrane permeability, plasma protein binding, and metabolic stability in matched molecular pairs [1]. Both isomers share identical molecular formula, hydrogen bond donor/acceptor counts, and polar surface area, isolating the substitution position as the sole variable. This enables clean attribution of any differential biological activity to meta- vs. para-topology rather than to confounding physicochemical factors.

Late-Stage Functionalization for Diversified Quinoline Libraries

The unsubstituted C-6, C-7, and C-8 positions of the quinoline ring provide multiple vectors for late-stage diversification via electrophilic halogenation, nitration, or cross-coupling chemistry [1]. Published SAR on 4-carboxyl quinoline COX-2 inhibitors demonstrates that the introduction of lipophilic substituents at C-7 and C-8 can modulate COX-2 potency and selectivity by over 100-fold, indicating that the target compound's unexplored positions represent significant opportunities for potency optimization [2]. This scaffold is thus valuable not merely as a screening compound but as a versatile intermediate for parallel library synthesis.

Anti-Inflammatory and Antiproliferative Phenotypic Screening

Quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory activity in LPS-induced RAW264.7 macrophage assays with IC₅₀ values comparable to indomethacin, along with selective cytotoxicity against MCF-7 breast cancer and HeLa cervical cancer cell lines [1]. The target compound's structural features—specifically the proximity of the carboxylic acid to the quinoline nitrogen enabling divalent metal chelation—align with the proposed mechanism for these dual anti-inflammatory/antiproliferative activities [2]. This compound is recommended for inclusion in phenotypic screening panels targeting the inflammation–cancer axis, where the meta-isopropoxy substitution may confer differential cellular permeability relative to the para-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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